2-(4,6-Dimethylpyrimidin-2-yl)ethanamine

Description

The pyrimidine (B1678525) ring system is a fundamental heterocyclic aromatic compound that plays a crucial role in numerous biological processes. Its most notable presence is in the nucleobases of nucleic acids—cytosine, thymine, and uracil—which are essential building blocks of DNA and RNA. This inherent biological relevance is a primary reason why pyrimidine derivatives are a major focus in medicinal chemistry. nih.govchemenu.com The pyrimidine structure is considered a "privileged scaffold" because its derivatives are known to exhibit a wide spectrum of biological activities. nih.gov

Researchers have successfully developed pyrimidine-containing compounds with a diverse range of therapeutic applications, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, cardiovascular, and antitumor properties. nih.govorientjchem.org The versatility of the pyrimidine skeleton allows for structural modifications at various positions, enabling chemists to fine-tune the pharmacological properties of the molecules to target specific biological pathways or receptors. mdpi.com The development of novel synthesis methods continues to expand the library of pyrimidine derivatives available for screening and potential drug development. mdpi.comgsconlinepress.com

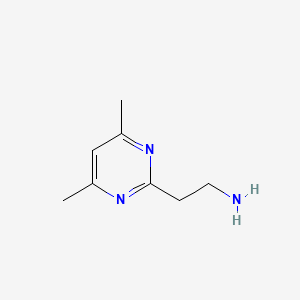

2-(4,6-Dimethylpyrimidin-2-yl)ethanamine is a chemical compound that features the core 4,6-dimethylpyrimidine (B31164) structure linked to an ethanamine side chain at the 2-position. This compound is primarily available as a research chemical, often in the form of its dihydrochloride (B599025) salt to improve stability and solubility. sigmaaldrich.com

While extensive studies detailing the specific biological activities of this compound itself are not widely published, its significance in research lies in its potential as a versatile building block. The presence of a primary amine group on the ethanamine side chain provides a reactive site for further chemical modifications. This allows for the synthesis of a wide array of more complex derivatives, where new functional groups can be introduced to modulate the molecule's properties. Research on related 4,6-dimethylpyrimidine derivatives has shown that substitutions at the 2-position can lead to compounds with interesting biological activities, such as plant growth-stimulating properties. researchgate.netresearchgate.net

Below is a table summarizing the key chemical properties of the compound and its dihydrochloride salt.

| Property | This compound | This compound dihydrochloride |

| Molecular Formula | C8H13N3 | C8H15Cl2N3 |

| Molecular Weight | 151.21 g/mol | 224.13 g/mol |

| Structure | ||

| CAS Number | 933720-41-3 | Not explicitly available |

| SMILES String | CC1=CC(C)=NC(CCN)=N1 | Cl.Cl.Cc1cc(C)nc(CCN)n1 |

Data sourced from Chemenu and Sigma-Aldrich. chemenu.comsigmaaldrich.com

The primary objective of research involving this compound is its utilization as a scaffold for the synthesis of novel compounds. The research scope is centered on synthetic organic chemistry and medicinal chemistry, with the following key aims:

Synthesis of Novel Derivatives: The principal goal is to use the reactive amine group of this compound to create new series of compounds. This involves reactions such as acylation, alkylation, and condensation to attach various substituents.

Exploration of Structure-Activity Relationships (SAR): By creating a library of derivatives, researchers can systematically study how different chemical modifications influence the biological activity of the molecules. This is a crucial step in identifying the key structural features required for a desired therapeutic effect.

Discovery of New Bioactive Agents: The ultimate objective is to discover new molecules with potential applications in medicine or agriculture. Drawing from the known bioactivities of the pyrimidine core, research on derivatives of this compound may target areas such as antimicrobial, anticancer, or anti-inflammatory agents. orientjchem.orgnih.gov For instance, studies on other pyrimidine derivatives have successfully identified compounds with potent antibacterial and antifungal activities. nih.gov

In essence, this compound serves as a starting point for the exploration of new chemical space, leveraging the proven biological potential of the pyrimidine scaffold to develop next-generation bioactive compounds.

Properties

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-6-5-7(2)11-8(10-6)3-4-9/h5H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCZNKONOKKWEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCN)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650798 | |

| Record name | 2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933720-41-3 | |

| Record name | 2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Coordination Chemistry of 2 4,6 Dimethylpyrimidin 2 Yl Ethanamine and Its Ligands

Ligand Properties and Donor Atom Characterization

2-(4,6-Dimethylpyrimidin-2-yl)ethanamine is a derivative of pyrimidine (B1678525) featuring a flexible ethylamine (B1201723) side chain attached at the C2 position of the heterocyclic ring. The molecule possesses three potential nitrogen donor atoms available for coordination to a metal center: the two nitrogen atoms within the pyrimidine ring (N1 and N3) and the exocyclic nitrogen atom of the ethanamine group (-NH₂).

The presence of both a rigid aromatic ring system and a flexible side chain allows for multiple modes of coordination. It can potentially act as:

A monodentate ligand: Coordinating through either one of the ring nitrogens or the exocyclic amino group. Coordination via the exocyclic amino group is often favored in related aminopyrimidine systems. doi.org

A bidentate chelating ligand: This is the most anticipated coordination mode, where the ligand coordinates to a single metal center through one of the ring nitrogens (likely N1) and the nitrogen of the ethylamine group. This arrangement would form a stable five-membered chelate ring, a common and favored motif in coordination chemistry.

A bidentate bridging ligand: The ligand could link two different metal centers, for instance, by coordinating one metal via a ring nitrogen and a second metal via the exocyclic amine, or by bridging two metals using both ring nitrogens, a mode observed in simpler 2-aminopyrimidine complexes. doi.org

The electronic properties of the pyrimidine ring, influenced by the two methyl groups at the C4 and C6 positions, and the steric bulk of the entire molecule play a significant role in determining the geometry and stability of the resulting metal complexes.

Metal Complexation Studies

The formation of coordination complexes involves the reaction of the ligand with a metal salt, leading to the displacement of solvent molecules or weakly bound anions from the metal's coordination sphere.

While specific synthetic procedures for metal complexes of this compound are not extensively documented, general methods for the synthesis of complexes with aminopyrimidine-based ligands can be applied. A common approach involves the direct reaction of the ligand with a metal halide (e.g., CoCl₂, NiBr₂, CuCl₂) or other metal salts in a suitable solvent. tandfonline.comresearchgate.netmdpi.com

Typically, a solution of the ligand is added to a solution of the metal salt in a 1:1 or 2:1 molar ratio. The choice of solvent, such as water, ethanol, or methanol, is crucial and depends on the solubility of the reactants. tandfonline.comnih.gov The reaction mixture is often stirred at room temperature or heated to reflux to facilitate complex formation. mdpi.com The resulting coordination complexes may precipitate from the solution upon cooling or after partial evaporation of the solvent. The nature of the final product, including its stoichiometry and coordination geometry, can be influenced by factors such as the reaction temperature, pH of the solution, and the nature of the counter-anion present in the metal salt. tandfonline.com

In complexes of 2-aminopyrimidine and its derivatives, coordination typically occurs through one of the ring nitrogen atoms. tandfonline.comnih.gov The metal-nitrogen bond lengths are characteristic of the specific metal ion and its coordination number. For instance, in tetrahedral Co(II) complexes, the Co-N(ring) bond distance is typically around 2.0-2.1 Å, while Ni-N(ring) distances in square planar or octahedral geometries are similar. tandfonline.com The geometry of the complex can range from tetrahedral to square planar and octahedral, often completed by halide ions or solvent molecules. tandfonline.commdpi.com

Table 1: Representative Crystallographic Data for Metal Complexes with Aminopyrimidine/Aminopyridine Ligands

| Compound | Metal Ion | Coordination Geometry | M-N(ring) Bond Length (Å) | M-X (Halide) Bond Length (Å) | Reference |

|---|---|---|---|---|---|

| [(2-apmH)₂CoCl₄] | Co(II) | Tetrahedral (anion) with axial N-coordination | 2.257 | 2.259 - 2.290 | tandfonline.com |

| (2-apmH)₂[CoBr₄] | Co(II) | Tetrahedral (anion) | N/A (cation) | 2.399 - 2.441 | tandfonline.com |

| [(2-apmH)₂NiCl₄] | Ni(II) | Square Planar with axial N-coordination | 2.381 | 2.179 - 2.185 | tandfonline.com |

| [LCuCl₂]n (L=2-apm) | Cu(II) | Distorted Octahedral (4+2) | 1.990 | 2.297 - 2.955 | researchgate.net |

| [CoCl₂(C₅H₆N₂)₂] (4-aminopyridine) | Co(II) | Tetrahedral | 2.091 - 2.100 | 2.247 - 2.253 | nih.gov |

Note: 2-apm = 2-aminopyrimidine; 2-apmH = 2-aminopyrimidinium cation. Data are averaged or represent a typical range where multiple values are reported.

Coordination Behavior of Pyrimidine-based Thiol and Amine Ligands (e.g., Bis[2-(4,6-dimethylpyrimidin-2-ylsulfanyl)ethyl]amine)

Pyrimidine-based Amine Ligands: As discussed, aminopyrimidines are versatile ligands. The presence of multiple nitrogen atoms allows for varied coordination modes, including chelation and bridging, leading to the formation of mononuclear, dinuclear, or polymeric structures. doi.orgresearchgate.netmdpi.com The specific outcome is often dictated by the steric hindrance around the donor atoms and the geometric preferences of the metal ion. mdpi.com

Pyrimidine-based Thiol Ligands: The introduction of a thiol group at the 2-position of the 4,6-dimethylpyrimidine (B31164) ring introduces a soft sulfur donor atom, which has a high affinity for softer metal ions. These ligands typically exist in a thione-thiol tautomeric equilibrium. Coordination can occur either through the sulfur atom of the neutral thione form or, upon deprotonation, through the sulfur atom of the anionic thiolate form. This thiolate group can also act as a bridging ligand between two metal centers. Studies on 4,6-dimethylpyrimidine-2-thiol (B7761162) have shown its utility in synthesizing various S-substituted derivatives. researchgate.net

The ligand Bis[2-(4,6-dimethylpyrimidin-2-ylsulfanyl)ethyl]amine combines these features, presenting a pentadentate (N₃S₂) donor set. It features two 4,6-dimethylpyrimidine rings linked via ethylsulfanyl chains to a central secondary amine. This structure is pre-organized to potentially encapsulate a metal ion, coordinating through the central amine nitrogen, the two soft thioether sulfur atoms, and one nitrogen from each of the pyrimidine rings. Such a ligand would be expected to form highly stable, cage-like complexes with a variety of transition metals.

Following a comprehensive review of scientific literature, it has been determined that there is a lack of specific published research on the compound This compound for the precise enzyme inhibition profiles requested in the outline. The available data often pertains to derivatives or compounds with a similar pyrimidine core, but not the exact molecule specified.

Therefore, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the provided outline while focusing solely on "this compound." The creation of content for the specified sections (SIRT2, EHMT1/2, CDK9, DprE1, Topoisomerase IV, and Urease inhibition) would require discussing different chemical entities, which contradicts the explicit instructions of the request.

To maintain scientific accuracy and avoid speculation, this article cannot be generated as requested due to the absence of specific research data for the target compound against the outlined biological targets.

Biological Activity and Mechanistic Investigations in Vitro

Cellular Mechanism of Action (In Vitro)

Modulation of Cellular Pathways (e.g., Rb phosphorylation)

While the broader class of pyrimidine (B1678525) derivatives has been studied for its effects on cell signaling, specific data on the modulation of the Retinoblastoma (Rb) protein phosphorylation by 2-(4,6-Dimethylpyrimidin-2-yl)ethanamine is not extensively detailed in the currently available literature. The Rb protein is a critical tumor suppressor, and its phosphorylation state is a key regulator of the cell cycle. Further research is required to determine the precise impact of this compound on the Rb pathway and other related signaling cascades.

Induction of Apoptosis (e.g., upregulation of Bax, caspase-3, mitochondrial damage)

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. While pyrimidine derivatives are generally known to induce apoptosis, specific studies detailing the upregulation of pro-apoptotic proteins like Bax, the activation of executioner caspases such as caspase-3, or the induction of mitochondrial damage by this compound are not prominently featured in existing research. Elucidating these specific apoptotic pathways would be a significant step in understanding its potential as a therapeutic agent.

Impact on Cell Cycle Progression (e.g., G2/M arrest)

The ability of a compound to interfere with the cell cycle is a hallmark of many cytotoxic agents. Specifically, arrest at the G2/M checkpoint prevents cells from entering mitosis, often leading to cell death. Although various pyrimidine-based compounds have been shown to induce cell cycle arrest at different phases, detailed studies focusing on the specific effect of this compound on G2/M arrest are not widely available.

Effect on α-Tubulin Acetylation

Alpha-tubulin acetylation is a post-translational modification that stabilizes microtubules and is involved in various cellular processes, including cell motility, division, and intracellular transport. The influence of this compound on the acetylation status of α-tubulin has not been a primary focus of published in vitro studies to date.

Antimicrobial Activity (In Vitro)

Antiviral Activity (In Vitro)

Pyrimidine derivatives have been a significant area of research in the development of antiviral agents. asianpubs.orgresearchgate.net Their structural similarity to the building blocks of nucleic acids allows them to interfere with viral replication. asianpubs.org Studies have shown that certain substituted pyrimidines can exhibit activity against a range of viruses. researchgate.netmdpi.comnih.gov Despite this general interest, specific in vitro antiviral screening data for this compound against a broad spectrum of viruses is not extensively documented in the scientific literature.

Anti-inflammatory Activity (In Vitro)

The anti-inflammatory properties of various pyrimidine derivatives have been investigated, primarily focusing on their ability to inhibit key enzymes in the inflammatory pathway. The mechanism of action for many pyrimidine-based anti-inflammatory agents is associated with the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins (B1171923), key mediators of inflammation. nih.gov

Research into novel pyrazolo[3,4-d]pyrimidine derivatives has shown noteworthy in vitro anti-inflammatory activity through the potent suppression of COX-2 activity. For instance, certain derivatives exhibited significant inhibitory effects on the COX-2 enzyme, with IC50 values indicating their potency. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a common measure of antagonist drug potency.

Table 1: In Vitro COX-2 Inhibition by Pyrazolo[3,4-d]pyrimidine Derivatives

| Compound | IC50 (μmol) against COX-2 |

|---|---|

| Derivative 5 | 0.04 ± 0.09 |

| Derivative 6 | 0.04 ± 0.02 |

| Celecoxib (Standard) | 0.04 ± 0.01 |

IC50 values represent the mean ± standard deviation. nih.gov

The results from these studies indicate that specific pyrimidine derivatives can exhibit anti-inflammatory activity comparable to that of the standard drug celecoxib. nih.gov The anti-inflammatory effects of pyrimidines are often attributed to their ability to inhibit inflammatory mediators such as prostaglandins (like PGE2), nitric oxide (NO), and various cytokines. nih.gov

Another method to assess in vitro anti-inflammatory activity is through membrane stabilization, such as the anti-hemolytic activity test. Some novel pyrimidine and pyrimidopyrimidine derivatives have demonstrated strong anti-hemolytic effects, suggesting their ability to protect red blood cell membranes from lysis, which is a mechanism related to anti-inflammatory action. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Structural Features for Biological Activity

The biological activity of pyrimidine (B1678525) derivatives is intricately linked to the specific nature and arrangement of substituents on the core ring structure. Analysis of compounds related to 2-(4,6-Dimethylpyrimidin-2-yl)ethanamine highlights several key structural features that are crucial for molecular interactions and subsequent biological responses.

The central pyrimidine ring is fundamental, often acting as a bioisostere for other aromatic systems and forming essential hydrogen bonds with biological targets. mdpi.com Its unique physicochemical properties have led to its incorporation into numerous drug candidates with a broad spectrum of activities. mdpi.com

The substituent at the C2-position is a critical determinant of activity. In the case of this compound, this is an ethanamine side chain. SAR studies on related 2,4-disubstituted and 2,4,6-trisubstituted pyrimidines consistently show that modifications at this position significantly impact potency and selectivity. nih.govresearchgate.net For instance, in a series of 2,4-disubstituted pyrimidines designed as cholinesterase inhibitors, the nature of the amine-containing substituent at the C2-position was pivotal for activity. nih.gov The length and basicity of the aminoalkyl chain can influence interactions with target proteins. mdpi.com

The substituents at the C4 and C6-positions , methyl groups in the title compound, also play a significant role. These groups can influence the molecule's lipophilicity, steric profile, and electronic properties, thereby affecting binding affinity to receptors or enzymes. nih.gov Studies on 6-alkyl-2,4-diaminopyrimidines as histamine (B1213489) H₄ receptor antagonists demonstrated that the size and nature of the alkyl group at the C6-position modulate receptor affinity. researchgate.net

| Structural Feature | Position | General Role in Biological Activity | Citation |

| Pyrimidine Core | N/A | Acts as a scaffold; participates in hydrogen bonding. | mdpi.com |

| Aminoalkyl Chain | C2 | Influences potency and selectivity; key interaction with target. | nih.govmdpi.com |

| Methyl Groups | C4, C6 | Modulate lipophilicity, steric hindrance, and binding affinity. | nih.govresearchgate.net |

| Aromatic Rings | C4, C6 | Can enhance activity through π–π stacking interactions. | nih.gov |

| Halogens | Various | Can increase potency but may affect solubility and toxicity. | researchgate.net |

Research on 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines revealed that having an unsubstituted benzene (B151609) ring at the C6-position and a mono-substituted benzene ring at the C4-position was favorable for anthelmintic activity, highlighting the importance of the substitution pattern on the pyrimidine core. nih.gov

Optimization Strategies Based on SAR Data

SAR data provides a rational basis for optimizing lead compounds like this compound to enhance their biological activity and pharmacokinetic properties. mdpi.com

One common strategy involves the modification of the C2-side chain . Altering the length of the alkyl chain, introducing cyclic amines (like piperidine (B6355638) or pyrrolidine), or modifying the basicity of the terminal amine can lead to significant changes in potency. nih.govresearchgate.net For example, in the development of histamine H₄ receptor antagonists, transitioning from acyclic to cyclic amines at the C4-position (analogous to the C2-position in other series) led to derivatives with improved affinity. researchgate.net

Another key optimization strategy is the alteration of substituents at the C4 and C6 positions . Replacing the methyl groups with other alkyl groups, aromatic rings, or hydrogen bond donors/acceptors can fine-tune the compound's interaction with its biological target. nih.govnih.gov Studies have shown that even small changes, such as varying the alkyl substituent, can have a profound impact on activity. nih.govresearchgate.net

The introduction of different functional groups onto the pyrimidine ring or its substituents is also a widely used tactic. For instance, adding electron-donating or electron-withdrawing groups can modulate the electronic character of the pyrimidine ring, influencing its interaction with target sites. researchgate.net The strategic placement of halogens or methoxy (B1213986) groups on appended phenyl rings has been shown to enhance antiproliferative activity in some pyrimidine series. mdpi.com

The following table outlines common optimization strategies based on SAR findings for pyrimidine derivatives.

| Optimization Strategy | Target Moiety | Desired Outcome | Citation |

| Chain Length Variation | C2-Ethanamine | Improved binding affinity and selectivity. | mdpi.com |

| Introduction of Cyclic Amines | C2-Ethanamine | Enhanced potency and modified physicochemical properties. | nih.govresearchgate.net |

| Alkyl Group Modification | C4, C6-Methyl | Fine-tuning of steric and electronic properties for better fit. | nih.gov |

| Aromatic Substitution | C4, C6-Methyl | Introduce π-stacking interactions; explore new binding pockets. | nih.gov |

| Functional Group Addition | Pyrimidine Ring / Side Chains | Modulate electronics, solubility, and metabolic stability. | researchgate.netmdpi.com |

Design Principles for Novel Bioactive Compounds

The design of novel bioactive compounds based on the this compound scaffold is guided by established medicinal chemistry principles, informed by extensive SAR data on pyrimidine derivatives. researchgate.netresearchgate.netnih.gov

A primary principle is scaffold decoration , which involves retaining the core 4,6-dimethylpyrimidine-2-ethanamine structure while systematically exploring a wide range of chemical substituents at various positions to build a library of analogues. nih.gov This approach allows for a thorough exploration of the chemical space around the lead compound to identify derivatives with superior properties.

Bioisosteric replacement is another crucial design principle. The pyrimidine ring itself can be considered a bioisostere of other aromatic systems. mdpi.com Similarly, the functional groups attached to it can be replaced with other groups that have similar steric and electronic properties but may offer advantages in terms of potency, selectivity, or metabolic stability. For example, replacing a methyl group with a chlorine atom or a trifluoromethyl group can significantly alter biological activity.

Structure-based drug design , often aided by molecular modeling, is a powerful approach. nih.govnih.gov If the threedimensional structure of the biological target is known, computational docking studies can be used to predict how different derivatives of this compound might bind. nih.gov This allows for the rational design of new compounds with a higher probability of being active. Molecular modeling can help identify key interactions, such as hydrogen bonds or hydrophobic contacts, that are essential for binding, guiding the synthesis of more potent inhibitors. nih.gov

Furthermore, the principle of fusing other ring systems to the pyrimidine core can lead to novel heterocyclic systems with unique biological profiles. researchgate.netnih.gov For instance, the synthesis of pyridothienopyrimidines and pyrazolopyrimidines has yielded compounds with potent antimicrobial and anticancer activities. researchgate.netnih.gov This strategy of ring fusion or annulation can rigidly constrain the conformation of side chains and introduce new interaction points with the target. rsc.org

These design principles, when applied systematically, can guide the evolution of a simple scaffold like this compound into a series of highly potent and selective drug candidates. researchgate.netresearchgate.net

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For pyrimidine (B1678525) derivatives, docking studies have been instrumental in identifying potential interactions with key amino acid residues within the binding pockets of proteins like CDKs. lew.ronih.gov This process helps in understanding the structural basis of inhibition and in the rational design of more potent inhibitors. However, no specific molecular docking studies featuring 2-(4,6-Dimethylpyrimidin-2-yl)ethanamine have been found in the reviewed literature.

Molecular Dynamics Simulations for Ligand-Protein Complexes

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of ligand-protein complexes over time. mdpi.commdpi.com These simulations are essential for validating the results of molecular docking and for gaining a deeper understanding of the dynamic nature of molecular interactions. researchgate.net For various pyrimidine-based compounds, MD simulations have been used to assess the stability of the ligand within the protein's binding site and to analyze the flexibility of the complex. nih.govnih.gov Again, the scientific literature lacks specific MD simulation studies conducted on this compound.

Prediction of Binding Affinities

Predicting the binding affinity, often expressed as the binding free energy, is a key goal of computational drug design. nih.gov This metric helps in ranking potential drug candidates based on their predicted potency. Various computational methods, ranging from scoring functions in molecular docking to more rigorous free energy calculation methods like MM/PBSA and MM/GBSA, are employed for this purpose. While these methods are widely used in the study of pyrimidine analogs, researchgate.net there is no available data on the predicted binding affinities of this compound to any specific biological target.

Insights into Ligand-Target Recognition and Conformational Dynamics

The culmination of docking and dynamics studies provides valuable insights into the mechanisms of ligand-target recognition and the conformational dynamics that govern these interactions. nih.govnih.gov Understanding how a ligand recognizes and binds to its target, and how the protein structure adapts to this binding, is fundamental for designing effective therapeutics. researchgate.netmdpi.com For many pyrimidine derivatives, these computational approaches have shed light on the key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for their biological activity. nih.gov The absence of such studies for this compound means that our understanding of its potential molecular interactions remains theoretical.

Conclusion and Future Research Directions

Summary of Key Research Findings

Research specifically focused on 2-(4,6-dimethylpyrimidin-2-yl)ethanamine is limited, with the compound being primarily documented as a chemical intermediate and building block in organic synthesis. The existing literature largely centers on its basic physicochemical properties rather than extensive biological or pharmacological evaluation. The core structure, a 4,6-dimethylpyrimidine (B31164) moiety, is a well-recognized scaffold in medicinal chemistry, known to be a component in numerous biologically active molecules. mdpi.com Derivatives of pyrimidine (B1678525) are widely investigated for a range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. gsconlinepress.comnih.gov However, detailed studies elucidating the specific biological activities, mechanism of action, or therapeutic potential of this compound itself are not extensively reported in current scientific literature. Its primary value, as inferred from available data, lies in its potential for modification to create more complex molecules for drug discovery and materials science.

Below is a table summarizing the known physicochemical properties of the compound, typically presented in its dihydrochloride (B599025) salt form.

Table 1: Physicochemical Properties of this compound Dihydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₅Cl₂N₃ |

| Molecular Weight | 224.13 g/mol |

| IUPAC Name | This compound;dihydrochloride |

| SMILES String | Cl.Cl.Cc1cc(C)nc(CCN)n1 |

| InChI Key | OJRWCSICABUHDF-UHFFFAOYSA-N |

| Appearance | Solid |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Remaining Challenges and Knowledge Gaps

The most significant challenge concerning this compound is the profound gap in knowledge regarding its biological profile. The lack of published research presents several key challenges:

Undefined Biological Activity: There is a scarcity of data on its interactions with biological systems. Its potential as an inhibitor of enzymes like kinases, a ligand for receptors, or an antimicrobial agent remains unexplored.

Lack of Optimized Synthesis: While general methods for pyrimidine synthesis exist, specific, high-yield, and scalable synthetic routes tailored to this compound are not well-documented. researchgate.net

Structure-Activity Relationship (SAR) Vacuum: Without a known biological target or activity, it is impossible to establish SARs. This hinders any rational design of more potent derivatives.

Metabolic and Pharmacokinetic Profile: No information is available on its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for developing it into a potential therapeutic agent.

Addressing these knowledge gaps is fundamental to unlocking any potential value of this compound beyond its current status as a chemical reagent.

Prospective Research Avenues for this compound Research

Given the versatile nature of the pyrimidine scaffold, this compound represents a promising starting point for various research endeavors. Future work could be directed toward several key areas.

Future research could focus on creating more efficient and versatile methods for synthesizing this compound and its derivatives. Modern synthetic strategies such as one-pot, multi-component reactions could be explored to improve yield and reduce synthesis time. nih.govgoogle.com Furthermore, developing methodologies for the regioselective functionalization of the pyrimidine ring or the terminal amine group would allow for the creation of diverse chemical libraries for biological screening. researchgate.net

A crucial avenue of research is the systematic screening of this compound and its derivatives against various biological targets. The pyrimidine core is present in many kinase inhibitors, suggesting that this compound could be a scaffold for developing new inhibitors for targets like epidermal growth factor receptor (EGFR) or phosphoinositide 3-kinases (PI3K). acs.orgnih.gov High-throughput screening against panels of kinases, G-protein coupled receptors (GPCRs), and microbial enzymes could uncover novel biological activities. nih.gov Investigating its potential as an anticancer, antimicrobial, or anti-inflammatory agent would be a logical starting point based on the known activities of related pyrimidine compounds. nih.govmdpi.com

Computational tools can accelerate the exploration of this compound's therapeutic potential.

Molecular Docking: In silico docking studies can predict the binding affinity of this compound and a virtual library of its derivatives against the crystal structures of known drug targets. nih.govnih.gov This can help prioritize synthetic efforts toward compounds with a higher likelihood of being active.

Pharmacophore Modeling: Based on the structures of known active pyrimidine-based drugs, pharmacophore models can be generated to guide the modification of the lead compound to enhance its interaction with a specific target.

In Silico ADMET Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process. tandfonline.com

The structure of this compound is suitable for modification into chemical probes to study biological pathways. By attaching reporter tags such as fluorophores or biotin (B1667282) to the terminal amine, researchers can create tools for: nih.gov

Target Identification: Photo-affinity labeling, a technique where a photoreactive group is incorporated into the probe, can be used to covalently link the molecule to its cellular binding partners, allowing for their subsequent identification.

Cellular Imaging: Fluorescently labeled derivatives could be used to visualize the subcellular localization of the compound and its targets within cells. nih.gov

Quantifying Ligand-Protein Interactions: Probes can be used in assays to quantify binding affinities and explore the kinetics of the interaction between the compound and its biological target. nih.gov

Q & A

Q. What are the established synthetic routes for 2-(4,6-Dimethylpyrimidin-2-yl)ethanamine?

The compound is typically synthesized via condensation reactions. For example, 2-hydrazino-4,6-dimethylpyrimidine can react with carbonyl-containing compounds (e.g., dehydroacetic acid) in ethanol under reflux, followed by acid-catalyzed rearrangement to form intermediates . Key steps include reflux conditions (70–80°C), solvent selection (ethanol or acetic acid), and purification via recrystallization. Yield optimization often requires pH control and stoichiometric adjustments of hydrazine derivatives.

Q. How is the structural characterization of this compound performed?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. Crystals are grown by slow evaporation of chloroform-acetone mixtures, and data refinement is conducted using SHELXL (for small-molecule refinement) . Complementary techniques include:

- NMR spectroscopy : To verify proton environments and substituent positions.

- Mass spectrometry : For molecular weight validation (e.g., ESI-MS).

- FT-IR : To confirm functional groups like NH₂ and pyrimidine rings.

Q. What safety protocols are recommended for handling this compound?

While specific safety data for this compound are limited, analogous pyrimidine derivatives require:

- Storage : Room temperature, in airtight containers away from moisture .

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

Advanced Research Questions

Q. How can regioselectivity challenges in derivatization reactions be addressed?

Regioselective functionalization of the pyrimidine ring often requires directing groups or catalysts. For example, sulfanyl acetamide derivatives are synthesized by reacting 2-thio-4,6-dimethylpyrimidine with chloroacetamides in ethanol under reflux. The sulfur atom acts as a nucleophilic site, enabling selective bond formation . Computational modeling (e.g., DFT calculations) can predict reactive sites and guide experimental design.

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

Discrepancies (e.g., unexpected NMR shifts vs. SC-XRD bond lengths) require multi-technique validation:

- Dynamic NMR : To assess conformational flexibility in solution.

- Hirshfeld surface analysis : To evaluate crystal packing effects that may distort bond angles .

- Paramagnetic relaxation enhancement (PRE) : For studying solution-state conformations.

Q. How can computational tools enhance the design of derivatives with targeted biological activity?

Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling can predict interactions with biological targets. For instance, guanidine derivatives of this compound have been explored as kinase inhibitors. Key parameters include:

- Lipinski’s Rule of Five : To ensure drug-likeness.

- Solvent-accessible surface area (SASA) : To assess binding site accessibility .

Q. What experimental controls are critical for reproducibility in synthesis?

- Catalyst purity : Triethylamine used in reactions must be freshly distilled to avoid amine oxidation .

- Moisture control : Anhydrous solvents (e.g., ethanol over molecular sieves) prevent side reactions.

- Reaction monitoring : TLC or HPLC-MS at intermediate steps ensures pathway fidelity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.